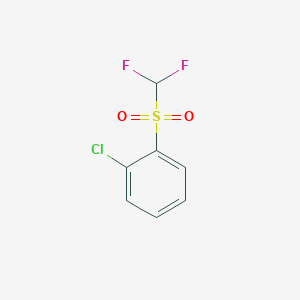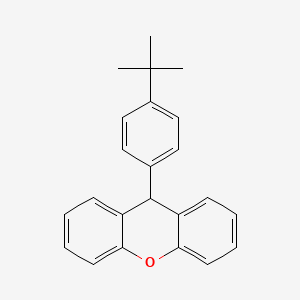
9-(4-tert-Butylphenyl)-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-tert-Butylphenyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various applications, including dyes, laser technologies, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene typically involves the reaction of 4-tert-butylphenyl with xanthene under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a precursor . This precursor can then be reacted with xanthene in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
9-(4-tert-Butylphenyl)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
科学的研究の応用
9-(4-tert-Butylphenyl)-9H-xanthene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of 9-(4-tert-Butylphenyl)-9H-xanthene involves its interaction with molecular targets and pathways in various applications. In fluorescence microscopy, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery systems, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner.
類似化合物との比較
Similar Compounds
3-tert-Butyl-9-(4-tert-butylphenyl)anthracene: Similar in structure but with different optical properties and applications.
4-tert-Butylphenol: A precursor in the synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a xanthene core and a tert-butylphenyl group, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring high stability and precise reactivity, such as in fluorescence imaging and organic synthesis.
特性
分子式 |
C23H22O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
9-(4-tert-butylphenyl)-9H-xanthene |
InChI |
InChI=1S/C23H22O/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
InChIキー |
ICAFRXKJPFWITJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


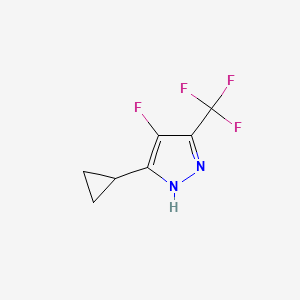
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
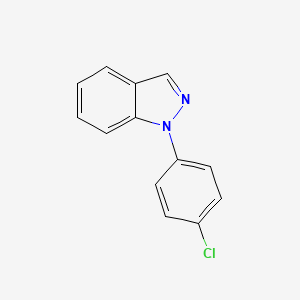

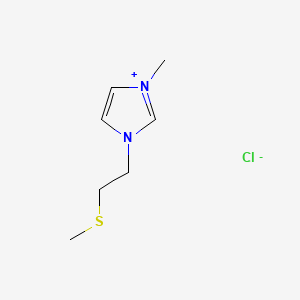
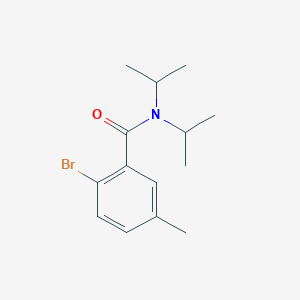
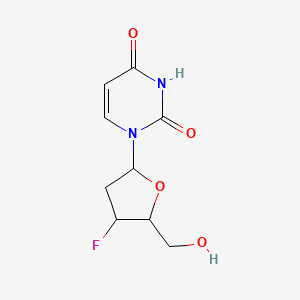
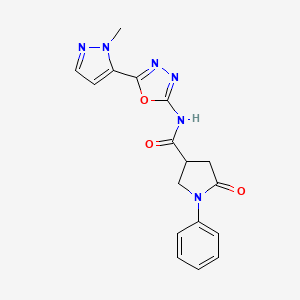
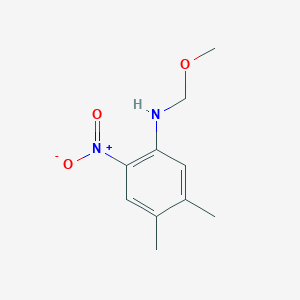
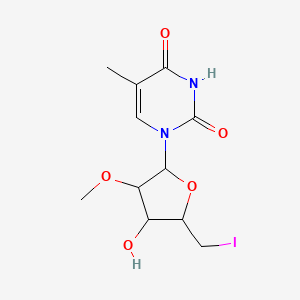
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
